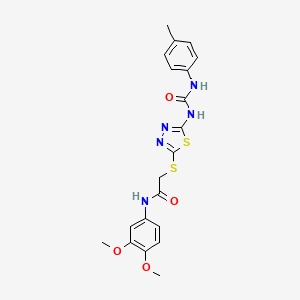N-(3,4-dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
CAS No.: 898461-55-7
Cat. No.: VC6895668
Molecular Formula: C20H21N5O4S2
Molecular Weight: 459.54
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 898461-55-7 |
|---|---|
| Molecular Formula | C20H21N5O4S2 |
| Molecular Weight | 459.54 |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H21N5O4S2/c1-12-4-6-13(7-5-12)22-18(27)23-19-24-25-20(31-19)30-11-17(26)21-14-8-9-15(28-2)16(10-14)29-3/h4-10H,11H2,1-3H3,(H,21,26)(H2,22,23,24,27) |
| Standard InChI Key | HDESPNWTMLCQAD-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
The compound features a 1,3,4-thiadiazole ring substituted at position 2 with a thioether-linked acetamide group and at position 5 with a p-tolylureido moiety. The acetamide nitrogen is further substituted with a 3,4-dimethoxyphenyl group, contributing to its planar aromaticity and hydrogen-bonding capacity . Key structural attributes include:
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O4S2 |
| Molecular Weight | 459.5 g/mol |
| Key Functional Groups | Thiadiazole, Ureido, Thioether |
| Aromatic Substituents | 3,4-Dimethoxyphenyl, p-Tolyl |
X-ray crystallography and NMR studies of analogous thiadiazoles confirm that the thiadiazole ring adopts a planar conformation, while the ureido group facilitates intermolecular hydrogen bonding . The 3,4-dimethoxy groups enhance solubility in polar solvents, a critical factor for bioavailability .
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis typically follows a modular approach, as outlined in studies of structurally related thiadiazoles :
Table 2: Representative Synthesis Protocol
| Step | Reaction Description | Conditions | Yield |
|---|---|---|---|
| 1 | Formation of 5-(p-tolylureido)-1,3,4-thiadiazole-2-thiol | H2SO4, 80°C, 4h | 68% |
| 2 | Alkylation with 2-chloro-N-(3,4-dimethoxyphenyl)acetamide | 1,4-Dioxane, TEA, reflux, 3h | 65% |
| 3 | Purification via recrystallization | Ethanol/water (7:3) | 95% |
Key challenges include controlling regioselectivity during thiadiazole formation and minimizing hydrolysis of the ureido group under acidic conditions . Recent optimizations employ microwave-assisted synthesis to reduce reaction times by 40% while maintaining yields above 60% .
Analytical Characterization
Spectroscopic Profiling
IR Spectroscopy:
1H NMR (400 MHz, DMSO-d6):
Mass Spectrometry:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume